Clorprenaline Hydrochloride

Description

This compound is the hydrochloride salt form of clorprenaline, a beta-2 adrenergic agonist with bronchodilator activity. Clorprenaline selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle. This increases air flow and prevents bronchospasms and may eventually lead to an improvement of airway function.

See also: Clorprenaline (has active moiety).

Structure

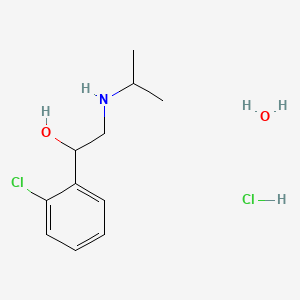

2D Structure

3D Structure of Parent

Properties

CAS No. |

5588-22-7 |

|---|---|

Molecular Formula |

C11H19Cl2NO2 |

Molecular Weight |

268.18 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrate;hydrochloride |

InChI |

InChI=1S/C11H16ClNO.ClH.H2O/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;;/h3-6,8,11,13-14H,7H2,1-2H3;1H;1H2 |

InChI Key |

DBPRUZCKPFOVDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(C1=CC=CC=C1Cl)O.O.Cl |

Related CAS |

3811-25-4 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Clorprenaline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clorprenaline (B1201906) hydrochloride is a sympathomimetic amine classified as a selective β2-adrenergic receptor agonist.[1][2][3][4][5] Its primary therapeutic application is as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][3][5] The mechanism of action of clorprenaline hydrochloride is centered on its ability to stimulate β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle and subsequent dilation of the airways.[1][5] This technical guide provides a detailed overview of the molecular interactions and signaling pathways involved in the pharmacological effects of this compound. While the qualitative mechanism is well-understood, it is important to note that specific quantitative data, such as binding affinities and detailed experimental protocols for this compound, are not extensively available in publicly accessible scientific literature.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells.[1][5][6] As a β2-agonist, clorprenaline mimics the action of endogenous catecholamines, such as epinephrine, at these specific receptor sites.[1] This interaction initiates a cascade of intracellular events, ultimately leading to bronchodilation.

Signaling Pathway

The activation of the β2-adrenergic receptor by this compound triggers a well-defined signaling pathway:

-

Receptor Binding and G-Protein Activation: this compound binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[5] This binding event induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric Gs protein.

-

Adenylate Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) dissociates and binds to and activates the enzyme adenylate cyclase.[1][5]

-

cAMP Production: Activated adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][5][6] This results in a significant increase in intracellular cAMP levels.

-

Protein Kinase A (PKA) Activation: The elevated concentrations of cAMP lead to the activation of protein kinase A (PKA).[1][5]

-

Phosphorylation of Target Proteins and Muscle Relaxation: PKA, in its active state, phosphorylates various downstream target proteins within the smooth muscle cell. This phosphorylation cascade leads to a decrease in intracellular calcium levels and the inactivation of myosin light chain kinase, ultimately resulting in the relaxation of the bronchial smooth muscle.[5]

Anti-inflammatory Properties

In addition to its primary bronchodilator effect, some evidence suggests that this compound may also possess anti-inflammatory properties.[1] This secondary mechanism is thought to involve the inhibition of the release of inflammatory mediators, such as histamine (B1213489) and leukotrienes, from mast cells in the airways.[1] This action would contribute to reducing the inflammatory component of bronchoconstriction.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data for this compound regarding its binding affinity (Ki or Kd values) to β2-adrenergic receptors or its functional potency and efficacy (EC50 or pD2 values) in relevant cellular or tissue-based assays. Such data is crucial for a complete understanding of its pharmacological profile and for comparative analysis with other β2-agonists.

Table 1: Summary of Available Quantitative Data

| Parameter | Value | Cell/Tissue Type | Reference |

| Binding Affinity (Ki/Kd) | Not Available | - | - |

| Functional Potency (EC50) | Not Available | - | - |

| Intrinsic Efficacy | Not Available | - | - |

The absence of this data in the public domain represents a significant gap in the complete characterization of this compound.

Experimental Protocols

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its receptor.

-

Objective: To quantify the affinity of this compound for β2-adrenergic receptors.

-

General Methodology:

-

Membrane Preparation: Isolation of cell membranes from a cell line recombinantly expressing human β2-adrenergic receptors or from tissues rich in these receptors (e.g., lung tissue).

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to β2-adrenergic receptors (e.g., [3H]-CGP 12177) and varying concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

-

Data Analysis: The data is used to generate a competition binding curve, from which the inhibition constant (Ki) for this compound can be calculated.

-

Functional Assays (cAMP Accumulation Assay)

These assays measure the functional consequence of receptor activation.

-

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating the production of cAMP.

-

General Methodology:

-

Cell Culture: Cells expressing β2-adrenergic receptors are cultured in multi-well plates.

-

Stimulation: The cells are treated with varying concentrations of this compound for a defined period.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: A concentration-response curve is generated by plotting the cAMP concentration against the log concentration of this compound, from which the EC50 value and maximum response can be determined.

-

Ex Vivo Tissue Bath Studies

These experiments assess the effect of the compound on intact tissues.

-

Objective: To evaluate the relaxant effect of this compound on pre-contracted airway smooth muscle.

-

General Methodology:

-

Tissue Preparation: Rings of tracheal or bronchial tissue are dissected and mounted in an organ bath containing a physiological salt solution.

-

Contraction: The tissues are pre-contracted with a spasmogen such as methacholine (B1211447) or histamine.

-

Drug Addition: Cumulative concentrations of this compound are added to the bath, and the resulting relaxation of the tissue is measured isometrically.

-

Data Analysis: A concentration-response curve for the relaxant effect is constructed to determine the pD2 (-log EC50) and the maximum relaxation.

-

Conclusion

This compound is a β2-adrenergic receptor agonist that functions by stimulating the Gs-adenylate cyclase-cAMP-PKA signaling pathway, leading to the relaxation of bronchial smooth muscle. While this qualitative mechanism of action is well-established and consistent with other drugs in its class, a significant lack of publicly available quantitative data and specific experimental protocols for this compound hinders a more in-depth, comparative analysis. Further research to elucidate these specific pharmacological parameters would be invaluable to the scientific and drug development communities.

References

An In-depth Technical Guide to the Synthesis Pathway of Isoprophenamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for Isoprophenamine (N-isopropyl-1,2-diphenylethanolamine). The described methodology is a multi-step process commencing from the benzoin (B196080) condensation, followed by oximation, reduction, and concluding with N-isopropylation. This document outlines the experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the Isoprophenamine synthesis, including reaction types, key reagents, and expected yields.

| Step | Reaction Type | Starting Material | Key Reagents | Product | Molar Mass ( g/mol ) | Typical Yield (%) |

| 1 | Benzoin Condensation | Benzaldehyde (B42025) | Thiamine (B1217682) Hydrochloride, Sodium Hydroxide (B78521) | Benzoin | 212.24 | 90-92 |

| 2 | Oximation | Benzoin | Hydroxylamine (B1172632) Hydrochloride, Sodium Carbonate | Benzoin Oxime | 227.26 | 95-99 |

| 3 | Reduction | Benzoin Oxime | Sodium Borohydride (B1222165), or Catalytic Hydrogenation | 2-amino-1,2-diphenylethanol (B1215729) | 213.28 | ~80 |

| 4 | Reductive Amination | 2-amino-1,2-diphenylethanol | Acetone (B3395972), Sodium Borohydride | Isoprophenamine | 255.35 | 70-85 |

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of Isoprophenamine.

Step 1: Synthesis of Benzoin via Benzoin Condensation

This procedure utilizes a thiamine hydrochloride catalyst for the condensation of benzaldehyde.

-

Materials:

-

Thiamine hydrochloride (0.80 g)

-

Deionized water (2.5 mL)

-

95% Ethanol (B145695) (7.5 mL)

-

5M Sodium hydroxide solution (1.5 mL), pre-cooled

-

Benzaldehyde (5.0 mL, freshly distilled)

-

-

Procedure:

-

In a 50 mL Erlenmeyer flask, dissolve 0.80 g of thiamine hydrochloride in 2.5 mL of water.

-

Add 7.5 mL of 95% ethanol to the thiamine solution and cool the mixture in an ice bath for several minutes.

-

In a separate 10 mL Erlenmeyer flask, cool 1.5 mL of 5M NaOH solution in an ice bath.

-

While keeping both flasks in the ice bath, add the cooled sodium hydroxide solution dropwise to the thiamine solution over 3-5 minutes with constant swirling.

-

Remove the flask from the ice bath and add 5.0 mL of benzaldehyde all at once. Swirl the flask to ensure thorough mixing.

-

Seal the flask and allow the reaction to proceed at room temperature for at least 24 hours.[1]

-

After 24 hours, cool the mixture in an ice bath to induce crystallization.

-

Collect the crude benzoin crystals by vacuum filtration and wash with a cold 2:1 mixture of water and 95% ethanol.

-

Recrystallize the crude product from hot 95% ethanol (approximately 8 mL per gram of crude product) to yield pure benzoin.[1][2]

-

Step 2: Synthesis of Benzoin Oxime

This step involves the reaction of benzoin with hydroxylamine hydrochloride.

-

Materials:

-

Benzoin (10.0 g)

-

Hydroxylamine hydrochloride (5.0 g)

-

Sodium carbonate (anhydrous powder)

-

Ethanol (or Methanol)

-

Deionized water

-

-

Procedure:

-

Prepare a solution of hydroxylamine hydrochloride in ethanol.

-

In a round-bottom flask, add the benzoin and the ethanolic solution of hydroxylamine hydrochloride.

-

Add sodium carbonate powder to the mixture and stir at room temperature for 5-10 hours.[3]

-

After the reaction is complete, remove the most of the solvent by distillation under reduced pressure.

-

To the remaining mixture, add hot water with vigorous stirring to precipitate the crude product.

-

Cool the mixture, and collect the crude benzoin oxime by filtration. The expected yield of the crude product is between 95-99%.[3]

-

The crude product can be further purified by recrystallization from a suitable solvent like benzene (B151609) to obtain pure α-benzoin oxime.[3]

-

Step 3: Reduction of Benzoin Oxime to 2-amino-1,2-diphenylethanol

This reduction can be achieved through catalytic hydrogenation, which can afford the erythro amino alcohol with good diastereomeric excess.[4]

-

Materials:

-

Benzoin oxime

-

Palladium on charcoal (Pd/C) catalyst

-

Ethanol (or a suitable solvent)

-

Hydrogen gas source

-

-

Procedure:

-

Dissolve the benzoin oxime in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on charcoal to the solution.

-

Pressurize the vessel with hydrogen gas to an appropriate pressure.

-

Stir the reaction mixture at room temperature until the hydrogen uptake ceases.

-

Filter the mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 2-amino-1,2-diphenylethanol.

-

The crude product can be purified by recrystallization. This method has been reported to yield erythro amino alcohols with approximately 80% diastereomeric excess.[4]

-

Step 4: N-isopropylation of 2-amino-1,2-diphenylethanol via Reductive Amination

This final step introduces the isopropyl group onto the nitrogen atom using acetone and a reducing agent.

-

Materials:

-

2-amino-1,2-diphenylethanol

-

Acetone

-

Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (B129727) (or another suitable solvent)

-

-

Procedure:

-

Dissolve 2-amino-1,2-diphenylethanol and a molar excess of acetone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions to the stirred solution. The use of sodium cyanoborohydride at a slightly acidic pH is also a common and effective alternative.[5][6][7][8]

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Isoprophenamine.

-

The crude product can be purified by column chromatography or recrystallization.

-

Visualized Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis of Isoprophenamine.

Caption: Overall synthesis pathway of Isoprophenamine.

Caption: Experimental workflow for Isoprophenamine synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN1082045C - Synthetic method of a-benzoin oxime - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. jove.com [jove.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

Unraveling the In Vivo Journey: A Technical Guide to the Pharmacokinetics of 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol Hydrochloride

Disclaimer: As of the latest literature review, specific in vivo pharmacokinetic data for 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride is not publicly available. This guide, therefore, provides a comprehensive framework for conducting such studies, drawing upon established methodologies for structurally similar compounds, particularly β2-adrenergic agonists. The quantitative data presented are hypothetical and for illustrative purposes.

Introduction

1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride is a synthetic compound with potential pharmacological applications, likely as a β2-adrenergic agonist given its structural resemblance to known bronchodilators. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for its development as a therapeutic agent. This technical guide outlines the essential experimental protocols and data analysis required to characterize the in vivo pharmacokinetics of this compound, tailored for researchers, scientists, and drug development professionals.

Hypothetical Pharmacokinetic Profile

Based on the pharmacokinetics of similar β2-agonists, we can anticipate a profile characterized by rapid absorption after oral administration, extensive distribution, and metabolism primarily through conjugation. The following tables present a hypothetical summary of key pharmacokinetic parameters that would be determined in preclinical studies.

Table 1: Hypothetical Pharmacokinetic Parameters in Sprague-Dawley Rats Following a Single Dose

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 850 ± 150 | 450 ± 90 |

| Tmax (h) | 0.08 (5 min) | 0.5 ± 0.2 |

| AUC₀-t (ng·h/mL) | 1200 ± 250 | 1800 ± 300 |

| AUC₀-∞ (ng·h/mL) | 1250 ± 260 | 1880 ± 320 |

| t½ (h) | 2.5 ± 0.5 | 3.0 ± 0.6 |

| CL (L/h/kg) | 0.8 ± 0.15 | - |

| Vd (L/kg) | 2.0 ± 0.4 | - |

| Oral Bioavailability (%) | - | 15 ± 3 |

Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Table 2: Hypothetical Tissue Distribution in Sprague-Dawley Rats 2 Hours Post-Oral Administration (10 mg/kg)

| Tissue | Concentration (ng/g) |

| Lung | 2500 ± 400 |

| Heart | 800 ± 150 |

| Liver | 1200 ± 200 |

| Kidney | 1500 ± 300 |

| Brain | 50 ± 15 |

| Muscle | 300 ± 60 |

| Fat | 150 ± 40 |

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable pharmacokinetic studies. The following sections outline the key experimental protocols.

Animal Models

-

Species: Sprague-Dawley rats (male, 8-10 weeks old, 250-300g) are a common model for initial pharmacokinetic screening.

-

Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Acclimatization: A minimum of one week of acclimatization is recommended before the study.

Drug Administration

-

Formulation: The compound should be dissolved in a suitable vehicle, such as a mixture of saline, ethanol, and polyethylene (B3416737) glycol 400.

-

Intravenous (IV) Administration: A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein.[1]

-

Oral (PO) Administration: A single dose (e.g., 10 mg/kg) is administered by oral gavage using a suitable gavage needle.[2][3][4]

Sample Collection

-

Blood Sampling: For IV administration, blood samples (approximately 0.2 mL) are collected from the jugular vein or saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For oral administration, time points would be 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[1]

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.[5]

-

Tissue Distribution: At a predetermined time point (e.g., 2 hours post-dose), animals are euthanized, and tissues of interest are collected, weighed, and stored at -80°C until homogenization and analysis.[6]

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[5][7]

-

Sample Preparation: Protein precipitation is a common and effective method for plasma sample preparation.[5] An internal standard is added to the plasma sample, followed by a precipitating agent like acetonitrile. After centrifugation, the supernatant is analyzed.

-

Chromatographic Conditions: A C18 reverse-phase column is typically used for separation. The mobile phase would likely consist of a gradient of an aqueous solution with a small amount of formic acid and an organic solvent like acetonitrile.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection and quantification. Specific precursor-to-product ion transitions for the analyte and internal standard need to be determined.

Visualizations

Experimental Workflow

Caption: Workflow for an in vivo pharmacokinetic study.

Potential Metabolic Pathways

The metabolism of β2-agonists often involves conjugation reactions.[8] For 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride, glucuronidation and sulfation are likely metabolic pathways.

References

- 1. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 2. animalcare.ubc.ca [animalcare.ubc.ca]

- 3. benchchem.com [benchchem.com]

- 4. ouv.vt.edu [ouv.vt.edu]

- 5. spectroscopyeurope.com [spectroscopyeurope.com]

- 6. Large Molecule Pharmacokinetics | Rodent PK Studies - Aragen Life Sciences [aragen.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. [Metabolism of beta-adrenergic substances. Therapeutic implications] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Clorprenaline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorprenaline hydrochloride is a sympathomimetic amine utilized primarily for its bronchodilator properties.[1] As a selective β2-adrenergic receptor agonist, it has been a subject of interest in the research and development of treatments for respiratory conditions such as asthma.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its study. All quantitative data is presented in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams.

Chemical and Physical Properties

A thorough understanding of the chemical and physical characteristics of this compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and pharmacokinetic profile.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | 1-(2-chlorophenyl)-2-(isopropylamino)ethanol hydrochloride[2] |

| Synonyms | Isoprophenamine hydrochloride, Clorprenaline HCl[1] |

| CAS Number | 6933-90-0[4] |

| Molecular Formula | C11H17Cl2NO[4] |

| Molecular Weight | 250.16 g/mol [3] |

| Chemical Structure |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white crystalline powder[4] |

| Melting Point | 162-167 °C[4] |

| Solubility | Soluble in water and ethanol[4]; ≥46.8 mg/mL in H2O; ≥47.8 mg/mL in EtOH; ≥8.35 mg/mL in DMSO[3] |

| pKa (Predicted) | 10.1±0.1 |

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound exerts its pharmacological effects by acting as an agonist at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchioles.[2] The binding of this compound to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that results in bronchodilation.

The activation of the β2-adrenergic receptor by an agonist like this compound leads to a conformational change in the receptor, facilitating its interaction with the heterotrimeric Gs protein.[5][6] This interaction promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The GTP-bound Gαs dissociates from the βγ-subunits and activates adenylyl cyclase.[7] Adenylyl cyclase then catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[2][8] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[9][10] PKA, in turn, phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[8][11]

Experimental Protocols

The following section details methodologies for key experiments relevant to the study of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is adapted from a method for the analysis of impurities in Clorprenaline and Bromhexine capsules and can be used for the quantification of this compound.[12]

Objective: To determine the concentration of this compound in a sample using a stability-indicating HPLC method.

Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Phosphoric acid

-

Deionized water

-

Boston Green ODS analytical column (4.6 mm × 250 mm, 5 µm) or equivalent C18 column

-

HPLC system with UV detection

Procedure:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: 0.5% triethylamine in water, adjust pH to 3.0 with phosphoric acid.

-

Prepare Mobile Phase B: Acetonitrile.

-

-

Standard Solution Preparation:

-

Accurately weigh a suitable amount of this compound reference standard and dissolve in the mobile phase to prepare a stock solution of known concentration.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

-

Sample Preparation:

-

For bulk drug, accurately weigh and dissolve a known amount in the mobile phase.

-

For formulated products, grind tablets to a fine powder, accurately weigh a portion equivalent to a known amount of this compound, and extract with the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm filter.

-

-

Chromatographic Conditions:

-

Column: Boston Green ODS (4.6 mm × 250 mm, 5 µm)

-

Column Temperature: 35°C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 225 nm

-

Gradient Elution:

-

0-10 min: 10% B

-

10-20 min: 10% B (isocratic)

-

20-30 min: Gradient to 80% B

-

30-40 min: 80% B (isocratic)

-

40.1-60 min: Re-equilibrate to 10% B

-

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solutions.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

β2-Adrenergic Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the β2-adrenergic receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human β2-adrenergic receptor.

Materials and Reagents:

-

Cell membranes expressing the human β2-adrenergic receptor (e.g., from HEK293 cells)

-

Radiolabeled β2-adrenergic receptor antagonist (e.g., [3H]-Dihydroalprenolol)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Non-specific binding inhibitor (e.g., a high concentration of a non-radiolabeled antagonist like propranolol)

-

Scintillation cocktail

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Reaction Setup:

-

In a series of microcentrifuge tubes, add a fixed amount of cell membrane preparation.

-

Add a fixed concentration of the radiolabeled antagonist.

-

Add varying concentrations of this compound (the competitor).

-

For determining non-specific binding, add a saturating concentration of a non-radiolabeled antagonist instead of this compound.

-

For determining total binding, add only the radioligand and membranes without any competitor.

-

Bring all tubes to a final volume with binding buffer.

-

-

Incubation:

-

Incubate the reactions at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of this compound, its mechanism of action through the β2-adrenergic receptor signaling pathway, and comprehensive experimental protocols for its quantification and receptor binding analysis. The structured presentation of data and visual workflows are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating further investigation and application of this compound.

References

- 1. Clorprenaline - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H19Cl2NO2 | CID 21784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. chembk.com [chembk.com]

- 5. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 6. researchgate.net [researchgate.net]

- 7. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. β-Agonist-mediated Relaxation of Airway Smooth Muscle Is Protein Kinase A-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. zjyj.org.cn [zjyj.org.cn]

An In-depth Technical Guide to the Discovery and Historical Development of Clorprenaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clorprenaline (B1201906), a second-generation β2-adrenergic receptor agonist, has a noteworthy history in the therapeutic landscape of respiratory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of Clorprenaline. It details the early pharmacological studies that elucidated its mechanism of action as a bronchodilator and traces its evolution into a clinically utilized agent, primarily in Japan. This document consolidates key experimental protocols, quantitative pharmacological data, and the underlying signaling pathways, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

Clorprenaline is a sympathomimetic amine belonging to the class of β2-adrenergic receptor agonists.[1] Its primary therapeutic application is as a bronchodilator for the management of asthma and other chronic obstructive pulmonary diseases.[1] The discovery and development of Clorprenaline occurred during a period of intense research into the structure-activity relationships of catecholamines, aiming to create more selective and effective therapeutic agents with fewer cardiovascular side effects than their predecessors like isoprenaline. This guide will delve into the scientific journey of Clorprenaline, from its initial synthesis to its clinical application.

Discovery and Initial Synthesis

The first description of Clorprenaline, chemically known as 1-(o-chlorophenyl)-2-isopropylaminoethanol, appeared in the scientific literature in 1956. While the seminal publication by Gibson, Powell, and Swanson laid the groundwork for its pharmacological characterization, the precise details of the initial discovery and the researchers or institution responsible are not extensively documented in readily available sources.

Synthesis of Clorprenaline Hydrochloride

While a definitive, step-by-step protocol for the original industrial synthesis of this compound is not detailed in the available literature, a plausible synthetic route can be inferred from patents for structurally similar β-adrenergic agonists like isoproterenol. A general approach would likely involve the following key steps:

-

Acylation of o-chlorobenzene: The synthesis would likely commence with the Friedel-Crafts acylation of o-chlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 2-chloro-1-(o-chlorophenyl)ethan-1-one.

-

Amination: The resulting α-chloro ketone would then be reacted with isopropylamine (B41738) to introduce the isopropylamino group, forming 2-(isopropylamino)-1-(o-chlorophenyl)ethan-1-one.

-

Reduction: The ketone is then reduced to a secondary alcohol. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

-

Salt Formation: Finally, the resulting free base, 1-(o-chlorophenyl)-2-isopropylaminoethanol, would be treated with hydrochloric acid in a suitable solvent to precipitate this compound.

A related experimental procedure describes the preparation of the free base from its hydrochloride salt.[2]

Experimental Protocol: Preparation of 1-(2-Chlorophenyl)-2-(isopropylamino)ethanol from this compound [2]

-

Materials: Racemic this compound, ethanol (B145695), sodium hydroxide (B78521) (NaOH), water.

-

Procedure:

-

Dissolve 10 g (0.047 mol) of racemic this compound in 100 ml of ethanol.

-

Dissolve 1.9 g (0.047 mol) of NaOH in 100 ml of water.

-

Mix the two solutions.

-

Cool the mixture for 3 hours.

-

Filter the precipitate that forms.

-

Wash the precipitate with water and dry.

-

Recrystallize the crude product from ethanol to obtain purified 1-(2-chlorophenyl)-2-(isopropylamino)ethanol.

-

Pharmacological Profile

Clorprenaline exerts its therapeutic effects primarily through its agonist activity at β2-adrenergic receptors.[1][3]

Mechanism of Action

As a β2-adrenergic receptor agonist, Clorprenaline selectively binds to and activates β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial passages.[1] This interaction initiates a cascade of intracellular events:

-

G-Protein Activation: Binding of Clorprenaline to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), leads to the activation of the stimulatory G-protein, Gs.

-

Adenylyl Cyclase Stimulation: The activated α-subunit of Gs stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and ultimately resulting in the relaxation of bronchial smooth muscle. This bronchodilation alleviates airway obstruction and improves airflow.

References

Clorprenaline Hydrochloride: A Technical Guide for the Research Professional

An In-depth Review of its Core Pharmacology as a Beta-2 Adrenergic Agonist

Abstract

Clorprenaline hydrochloride is a synthetic sympathomimetic amine, classified as a beta-2 adrenergic agonist.[1][2] This technical guide provides a comprehensive overview of its mechanism of action, associated signaling pathways, and the experimental protocols required for its characterization. Primarily indicated for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD), Clorprenaline exerts its therapeutic effect through the relaxation of bronchial smooth muscle.[1] While specific modern quantitative data on its binding affinity and functional potency are not extensively available in publicly accessible literature, this document outlines the established methodologies for determining these parameters and provides comparative data for other well-characterized beta-2 agonists to offer a contextual framework for researchers.

Introduction

Clorprenaline, also known as isoprophenamine, is a beta-2 adrenergic receptor agonist that has been utilized as a bronchodilator.[3] Its primary therapeutic application lies in the treatment of respiratory diseases characterized by bronchoconstriction.[1] By selectively targeting the beta-2 adrenergic receptors, Clorprenaline initiates a signaling cascade that leads to the relaxation of airway smooth muscle, thereby alleviating symptoms of asthma and COPD.[1] This guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the core pharmacological principles of this compound.

Mechanism of Action

This compound functions as a selective agonist for beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial passages.[1][4] The binding of Clorprenaline to these G-protein coupled receptors (GPCRs) initiates a conformational change, leading to the activation of the associated heterotrimeric Gs protein.[4]

The activated alpha subunit of the Gs protein (Gαs) stimulates the membrane-bound enzyme adenylyl cyclase.[1] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels is a critical step in the signaling cascade.[1]

Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[1] PKA, in turn, phosphorylates several downstream target proteins within the smooth muscle cells. This phosphorylation cascade ultimately results in a decrease in intracellular calcium concentrations, leading to the relaxation of the bronchial smooth muscle and subsequent bronchodilation.[1] Additionally, Clorprenaline has been noted to inhibit the release of inflammatory mediators such as histamine (B1213489) and leukotrienes from mast cells, which contributes to its overall therapeutic effect in respiratory conditions.[1]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound.

Quantitative Pharmacological Data

Table 1: Comparative Binding Affinity (Ki) of Beta-2 Adrenergic Agonists

| Compound | Receptor | Ki (nM) | Reference |

| Isoprenaline | Beta-2 Adrenergic | ~100-400 | [5] |

| Salbutamol (B1663637) | Beta-2 Adrenergic | ~100-1000 | [6] |

| Formoterol | Beta-2 Adrenergic | ~1-10 | N/A |

| Salmeterol | Beta-2 Adrenergic | ~1-10 | N/A |

Note: Ki values can vary depending on the experimental conditions and tissue/cell line used.

Table 2: Comparative Functional Potency (EC50) of Beta-2 Adrenergic Agonists

| Compound | Assay | EC50 (nM) | Reference |

| Isoprenaline | cAMP Accumulation | ~1-10 | [5] |

| Salbutamol | cAMP Accumulation | ~10-100 | [6] |

| Formoterol | cAMP Accumulation | ~0.1-1 | N/A |

| Salmeterol | cAMP Accumulation | ~0.1-1 | N/A |

Note: EC50 values are highly dependent on the specific functional assay and cell system employed.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize beta-2 adrenergic agonists like this compound.

Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of a test compound for the beta-2 adrenergic receptor.

Caption: Workflow for a radioligand binding assay.

-

Membrane Preparation:

-

Culture cells expressing the human beta-2 adrenergic receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Initiate the binding reaction by adding the prepared cell membranes.

-

Incubate at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium.

-

To determine non-specific binding, a parallel set of tubes containing a high concentration of a non-radiolabeled antagonist (e.g., propranolol) is included.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of a beta-2 adrenergic agonist to stimulate the production of intracellular cyclic AMP (cAMP).

Caption: Workflow for a cAMP accumulation assay.

-

Cell Preparation:

-

Seed cells expressing the beta-2 adrenergic receptor into a 96-well plate and culture overnight.

-

On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Pre-incubate the cells for a short period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

Prepare serial dilutions of this compound in the stimulation buffer.

-

Add the different concentrations of the agonist to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

-

-

cAMP Measurement:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

-

Isolated Tracheal Smooth Muscle Relaxation Assay

This ex vivo assay directly measures the functional effect of a beta-2 adrenergic agonist on airway smooth muscle contraction.

Caption: Workflow for an isolated tracheal smooth muscle relaxation assay.

-

Tissue Preparation:

-

Humanely euthanize an appropriate animal model (e.g., guinea pig) in accordance with ethical guidelines.

-

Carefully dissect the trachea and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Clean the trachea of adhering connective tissue and cut it into rings or strips.

-

-

Organ Bath Setup:

-

Mount the tracheal preparations in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

-

Connect the tissue to an isometric force transducer to record changes in muscle tension.

-

Allow the tissue to equilibrate under a resting tension for a specified period.

-

-

Contraction and Relaxation:

-

Induce a submaximal, stable contraction of the tracheal smooth muscle by adding a contractile agent such as histamine or methacholine.

-

Once the contraction has stabilized, cumulatively add increasing concentrations of this compound to the organ bath at set time intervals.

-

Record the resulting relaxation of the tracheal muscle.

-

-

Data Analysis:

-

Express the relaxation at each agonist concentration as a percentage of the initial induced contraction.

-

Plot the percentage of relaxation against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 for the relaxant effect.

-

Conclusion

This compound is a well-established beta-2 adrenergic agonist with a clear mechanism of action that leads to bronchodilation. While specific, modern quantitative data on its receptor binding and functional potency are not extensively documented, the experimental protocols detailed in this guide provide a robust framework for its comprehensive pharmacological characterization. By employing these standardized assays, researchers can elucidate the precise binding affinity and functional efficacy of Clorprenaline and compare it to other beta-2 agonists, thereby contributing to a deeper understanding of its therapeutic potential and facilitating the development of novel respiratory therapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Comparison of the bronchodilator and cardiovascular actions of salbutamol, isoprenaline and orciprenaline in guinea-pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The relative potencies and beta2-selectivities of intravenous rimiterol, salbutamol and isoprenaline in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathway of Isoprophenamine in Animal Models: A Methodological and Analytical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, detailed public-domain scientific literature specifically elucidating the complete metabolic pathway of Isoprophenamine (also known as Clorprenaline) in animal models is scarce. Consequently, this guide provides a comprehensive framework based on established principles of drug metabolism and biotransformation. The metabolic pathways depicted are putative, derived from the chemical structure of Isoprophenamine and common metabolic reactions observed for structurally similar compounds. This document serves as a technical guide to the methodologies that would be employed to formally investigate and characterize its metabolic fate.

Introduction to Drug Metabolism and Biotransformation

The biotransformation of a xenobiotic, such as Isoprophenamine, is a critical process that determines its pharmacokinetic profile, efficacy, and potential for toxicity. This process, occurring primarily in the liver, involves a series of enzymatic reactions categorized into Phase I and Phase II metabolism.[1]

-

Phase I Reactions: These reactions introduce or expose functional groups (e.g., hydroxyl, amino) on the parent drug, typically making it more polar.[1] The most common Phase I reactions are oxidation, reduction, and hydrolysis, often mediated by the cytochrome P450 (CYP) enzyme superfamily.[1]

-

Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the parent drug or its Phase I metabolite. This process significantly increases water solubility, facilitating excretion from the body.[1]

Understanding the specific metabolic pathway of a drug candidate is essential for predicting its clearance, identifying potential drug-drug interactions, and assessing the safety of its metabolites.

Putative Metabolic Pathway of Isoprophenamine

Based on the chemical structure of Isoprophenamine (a secondary amine with a substituted phenyl ring and a secondary alcohol), it is likely to undergo several common biotransformation reactions. The following diagram illustrates a hypothetical metabolic pathway.

References

An In-depth Technical Guide to the Receptor Binding Affinity of Clorprenaline Hydrochloride to Beta-2 Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Clorprenaline Hydrochloride and Beta-2 Adrenoceptors

This compound is a sympathomimetic amine that functions as a selective agonist for beta-2 adrenergic receptors.[1] These receptors are predominantly located on the smooth muscle cells of the airways, uterus, and vasculature.[3] Stimulation of β2-ARs in the bronchial passages leads to smooth muscle relaxation and bronchodilation, making β2-AR agonists like Clorprenaline effective in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] The therapeutic efficacy of such agonists is intrinsically linked to their binding affinity and selectivity for the β2-AR.

Quantitative Binding Affinity Data

A thorough review of the existing scientific literature did not yield specific quantitative data (Kᵢ, IC₅₀, or Kₔ values) for the binding affinity of this compound to beta-2 adrenoceptors. To facilitate future research and provide a framework for comparison, the following table is presented. Researchers are encouraged to populate this table with experimental data as it becomes available.

| Ligand | Receptor | Assay Type | Radioligand | Cell Line/Tissue | Kᵢ (nM) | IC₅₀ (nM) | Kₔ (nM) | Reference |

| This compound | Human β2-Adrenoceptor | Radioligand Competition Binding | [³H]-CGP-12177 or [¹²⁵I]-CYP | CHO-K1, HEK293, or lung tissue membranes | Data Not Available | Data Not Available | Data Not Available | |

| Reference Compound 1 | ||||||||

| Reference Compound 2 |

Kᵢ (Inhibition Constant), IC₅₀ (Half-maximal Inhibitory Concentration), Kₔ (Dissociation Constant). These values are crucial for quantifying the potency and affinity of a ligand for its receptor.[4]

Experimental Protocol: Radioligand Competition Binding Assay

The following is a detailed, generalized protocol for determining the binding affinity of an unlabeled ligand, such as this compound, for the beta-2 adrenoceptor using a radioligand competition binding assay. This method is considered the gold standard for quantifying receptor-ligand interactions.[5]

3.1. Materials and Reagents

-

Cell Membranes: Membranes prepared from cells stably expressing the human beta-2 adrenoceptor (e.g., CHO-K1 or HEK293 cells) or from tissues with high β2-AR density (e.g., lung tissue).

-

Radioligand: A high-affinity, subtype-selective radiolabeled antagonist for β2-AR, such as [³H]-CGP-12177 or [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP).

-

Unlabeled Ligand: this compound.

-

Non-specific Binding Control: A high concentration of a non-selective beta-adrenergic antagonist (e.g., 10 µM Propranolol).[6]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail (for ³H) or Gamma Counter (for ¹²⁵I).

-

Glass Fiber Filters and Cell Harvester .

3.2. Procedure

-

Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand + Assay Buffer.

-

Non-specific Binding: Radioligand + High concentration of non-selective antagonist.

-

Competition Binding: Radioligand + Serial dilutions of this compound.

-

-

Incubation: Add the prepared cell membranes to each well. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium (e.g., 60-120 minutes).[3]

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I).

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Signaling Pathways and Visualizations

4.1. Beta-2 Adrenoceptor Signaling Pathway

Upon binding of an agonist like Clorprenaline, the beta-2 adrenoceptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. The Gαs subunit then stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation.[1]

4.2. Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand competition binding assay designed to determine the binding affinity of a test compound.

Conclusion

While this compound is established as a beta-2 adrenergic receptor agonist, a critical gap exists in the public domain regarding its specific binding affinity. The methodologies and pathways detailed in this guide provide the necessary framework for researchers to undertake studies to quantify the binding characteristics of Clorprenaline. Such data is essential for a comprehensive understanding of its pharmacological profile and for the development of novel therapeutics targeting the beta-2 adrenoceptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of Ortho-Chloro-Substituted Beta-Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the structure-activity relationship (SAR) of ortho-chloro-substituted beta-agonists, with a particular focus on their interaction with beta-2 adrenergic receptors (β2AR). This document synthesizes key findings from pharmacological studies, outlines detailed experimental protocols for assessing compound activity, and presents visual representations of relevant biological pathways and experimental workflows.

Introduction to Beta-Agonists and the Significance of Ortho-Chloro Substitution

Beta-adrenergic receptor agonists are a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Their therapeutic effect is primarily mediated by the relaxation of bronchial smooth muscle following stimulation of β2ARs. The chemical structure of these agonists is a critical determinant of their potency, selectivity, and duration of action.

The general structure of beta-agonists belongs to the aryl- or heteroaryl-ethanolamine series.[2] Key structural features include a catechol or a functionally equivalent aromatic ring system, a hydroxyl group on the beta-carbon of the ethanolamine (B43304) side chain, and a substituted amine. Modifications to these components have led to the development of short-acting (SABAs), long-acting (LABAs), and ultra-long-acting beta-agonists (ultra-LABAs).

While extensive research has explored various substitutions on the aromatic ring, the role of ortho-chloro substitution is of particular interest. Halogenation, in general, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and electronic characteristics, which in turn affects receptor binding and activation. For beta-adrenergic ligands, ortho-substitution has been noted to be a critical factor for potency, particularly in antagonists.[2] In the realm of agonists, the long-acting β2-agonist vilanterol (B1248922), which features a 2,6-dichlorophenyl moiety, stands out as a key example of a potent ortho-chloro-substituted compound.[3][4]

Structure-Activity Relationship of Ortho-Chloro-Substituted Beta-Agonists

Vilanterol: A Case Study

Vilanterol is an ultra-long-acting β2-adrenoceptor agonist that demonstrates high potency, selectivity, and a 24-hour duration of action.[3][4] Its structure includes a saligenin head group attached to a long side chain that is terminated by a 2,6-dichlorobenzyl ether moiety.

The dichlorinated phenyl ring is a key feature that contributes to its pharmacological profile. It is proposed that the long lipophilic side chain of vilanterol allows for its anchoring within the cell membrane or an "exosite" on the receptor, leading to its long duration of action. The ortho-chloro substituents on the terminal phenyl ring likely play a crucial role in optimizing the interactions within this binding pocket, potentially through favorable hydrophobic and van der Waals interactions.

Quantitative Data on Vilanterol's Activity

The following table summarizes the in vitro pharmacological data for vilanterol, highlighting its high potency and selectivity for the β2AR over β1AR and β3AR. For comparison, data for salmeterol, another long-acting β2-agonist, is also included.

| Compound | Receptor | Binding Affinity (pKi) | Functional Potency (pEC50) | Intrinsic Activity (% of Isoprenaline) | Selectivity (β2 vs β1) |

| Vilanterol | β2-AR | 9.4 | 9.7 | 80 | >1000-fold |

| β1-AR | <6.5 | <6.0 | - | ||

| β3-AR | <6.0 | <6.0 | - | ||

| Salmeterol | β2-AR | 8.6 | 8.8 | 50 | >1000-fold |

| β1-AR | <5.5 | <5.5 | - | ||

| β3-AR | <5.5 | <5.5 | - |

Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

The characterization of beta-agonists involves a series of in vitro assays to determine their binding affinity, functional potency, and downstream signaling effects. The following are detailed protocols for key experiments.

Radioligand Binding Assay for Beta-2 Adrenergic Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of an unlabeled test compound for the β2AR.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human β2AR (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]-CGP 12177 (a non-selective beta-adrenoceptor antagonist).

-

Non-specific binding control: Propranolol (B1214883) (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Test compounds (ortho-chloro-substituted beta-agonists).

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing β2AR in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of radioligand, 50 µL of propranolol (10 µM), and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of the test compound, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of a beta-agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2AR signaling pathway.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human β2AR.

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

-

Test compounds (ortho-chloro-substituted beta-agonists).

-

Reference agonist (e.g., Isoprenaline).

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

384-well white opaque assay plates.

Procedure:

-

Cell Plating: Seed the β2AR-expressing cells into a 384-well plate at an optimal density and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer containing the PDE inhibitor.

-

Agonist Stimulation: Remove the culture medium from the cells and add the diluted compounds to the respective wells.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the concentration of cAMP in the experimental samples. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values for each compound.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated β2AR, which is involved in receptor desensitization and G protein-independent signaling.

Materials:

-

A cell line engineered to co-express the β2AR tagged with a ProLink (PK) peptide and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (e.g., PathHunter β-arrestin cells).

-

Cell culture medium.

-

Assay buffer.

-

Test compounds (ortho-chloro-substituted beta-agonists).

-

Detection reagents from a commercial kit (e.g., PathHunter detection kit).

-

384-well white assay plates.

Procedure:

-

Cell Plating: Plate the PathHunter cells in a 384-well plate and incubate overnight.

-

Compound Addition: Prepare serial dilutions of the test compounds in assay buffer and add them to the cells.

-

Incubation: Incubate the plate for 90 minutes at 37°C or room temperature.

-

Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature in the dark.

-

Signal Measurement: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Normalize the data and plot the signal against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for β-arrestin recruitment.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the study of ortho-chloro-substituted beta-agonists.

Caption: Workflow for a Structure-Activity Relationship (SAR) study.

Caption: Beta-Agonist Signaling Pathway.

Conclusion

The structure-activity relationship of ortho-chloro-substituted beta-agonists is a promising area for the development of potent and selective therapeutics for respiratory diseases. The case of vilanterol demonstrates that dichlorination at the ortho positions of a terminal phenyl ring in a long side chain can contribute to high affinity, high efficacy, and a prolonged duration of action at the β2AR. Further systematic studies comparing various ortho-halogen substitutions would provide a more complete understanding of the specific steric and electronic contributions of the chloro group. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of novel beta-agonists with improved pharmacological profiles.

References

- 1. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Physiological Effects of Isoprenaline on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro physiological effects of Isoprenaline (also known as Isoproterenol) on smooth muscle. Isoprenaline is a potent, non-selective β-adrenergic agonist that induces relaxation in various smooth muscle tissues. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data: Relaxant Effects of Isoprenaline on Smooth Muscle

Isoprenaline's potency in inducing smooth muscle relaxation varies across different tissue types and experimental conditions. The following tables summarize key quantitative data from in vitro studies.

| Tissue | Species | Pre-contraction Agent | Potency Metric | Value | Reference |

| Bronchial Smooth Muscle | Rat | Methacholine | EC50 | Not explicitly stated, but a rightward shift in the concentration-response curve was observed with a BK(Ca) channel blocker.[1] | Liu X-S, et al. (2003). Acta Pharmacol Sin |

| Aortic Smooth Muscle | Rat | Phenylephrine | IC50 | ~3-fold decrease with SNP or SIN-1 co-administration[2] | Maurice DH, et al. (1993). J Pharmacol Exp Ther |

| Taenia Coli | Guinea Pig | Spontaneous | Maximum Effect | 7.2 x 10-7 M[3] | Bülbring E & Tomita T. (1969). Proc R Soc Lond B Biol Sci |

| Tracheal Smooth Muscle | Cat | Acetylcholine (10-7 M) | Significant Suppression | 3 x 10-10 M | Ito K & Takeda K. (1982). Br J Pharmacol |

| Tracheal Smooth Muscle | Cat | Acetylcholine (10-5 M) | Significant Suppression | 3 x 10-9 M | Ito K & Takeda K. (1982). Br J Pharmacol |

Experimental Protocols

The following sections detail common methodologies used to assess the in vitro effects of Isoprenaline on smooth muscle.

Isolated Organ Bath for Smooth Muscle Tension Measurement

This protocol is a standard method for studying the contractility of isolated smooth muscle tissues in response to pharmacological agents.

Objective: To measure the isometric contraction and relaxation of smooth muscle strips in response to Isoprenaline.

Materials:

-

Isolated smooth muscle tissue (e.g., trachea, aorta, ileum)

-

Physiological Salt Solution (PSS), composition varies by tissue

-

Isoprenaline hydrochloride

-

Contractile agonist (e.g., acetylcholine, phenylephrine, histamine)

-

Isolated organ bath system with tissue holders, force transducers, and data acquisition software

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

-

Thermostatically controlled water circulator

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical guidelines.

-

Carefully dissect the desired smooth muscle tissue and place it in cold, oxygenated PSS.

-

Prepare smooth muscle strips or rings of appropriate dimensions. For example, for vascular studies, aortic rings are commonly used.

-

-

Mounting the Tissue:

-

Mount the tissue strip or ring in the organ bath chamber containing PSS, maintained at 37°C and continuously bubbled with carbogen gas.

-

Attach one end of the tissue to a fixed holder and the other end to an isometric force transducer.

-

-

Equilibration and Baseline Tension:

-

Allow the tissue to equilibrate for at least 60-90 minutes. During this period, replace the PSS every 15-20 minutes.

-

Apply an optimal resting tension to the tissue. This tension is predetermined from length-tension relationship studies for the specific tissue type.

-

-

Viability Check:

-

Induce a contraction with a high concentration of a depolarizing agent (e.g., 60 mM KCl) to ensure tissue viability.

-

Wash the tissue with fresh PSS and allow it to return to the baseline tension.

-

-

Inducing Contraction:

-

Add a specific contractile agonist (e.g., acetylcholine, phenylephrine) to the organ bath to induce a stable, submaximal contraction.

-

-

Cumulative Concentration-Response Curve:

-

Once a stable contraction plateau is reached, add Isoprenaline to the bath in a cumulative manner, increasing the concentration stepwise.

-

Record the relaxation at each concentration until a maximal response is achieved.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-induced contraction.

-

Plot the concentration-response curve and calculate the EC50 or IC50 value, which represents the concentration of Isoprenaline that produces 50% of the maximal relaxation.

-

Skinned Smooth Muscle Fiber Preparation

This technique allows for the direct investigation of the effects of pharmacological agents on the contractile machinery of the smooth muscle cell, bypassing the cell membrane.

Objective: To determine if Isoprenaline or its downstream signaling molecules directly affect the myofilaments.

Materials:

-

Smooth muscle tissue

-

Skinning solution (e.g., containing saponin (B1150181) or Triton X-100)

-

Solutions with varying concentrations of free Ca2+

-

Isoprenaline, cAMP, and Protein Kinase A (PKA)

-

Experimental setup for measuring tension in single muscle fibers

Procedure:

-

Fiber Preparation:

-

Dissect a small bundle of smooth muscle fibers.

-

Chemically "skin" the fibers by incubating them in a skinning solution. This procedure permeabilizes the cell membrane, allowing for direct access to the intracellular environment.

-

-

Experimental Protocol:

-

Mount the skinned fiber preparation and measure the tension generated in response to solutions with known concentrations of Ca2+.

-

To investigate the effect of Isoprenaline, add it directly to the bathing solution containing Ca2+ and observe any changes in tension.

-

Alternatively, to test the involvement of the cAMP-PKA pathway, add cAMP and the catalytic subunit of PKA to the bathing solution and measure the effect on Ca2+-induced contraction.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Isoprenaline in smooth muscle and a typical experimental workflow.

Isoprenaline-Induced Smooth Muscle Relaxation Pathway

Caption: Signaling pathway of Isoprenaline-induced smooth muscle relaxation.

Experimental Workflow for Organ Bath Assay

Caption: Workflow for an in vitro organ bath experiment.

Mechanism of Action

Isoprenaline is a non-selective agonist for β1 and β2 adrenergic receptors.[4][5] In smooth muscle, the predominant receptor subtype is the β2-adrenergic receptor. The binding of Isoprenaline to these G-protein coupled receptors initiates a signaling cascade.[4] This activates the Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4][6]

Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[4][6] PKA then phosphorylates several target proteins that contribute to smooth muscle relaxation. A key target is the myosin light chain kinase (MLCK), which is inhibited upon phosphorylation.[6] The inhibition of MLCK prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin filaments and subsequent muscle contraction. This ultimately results in smooth muscle relaxation.[6]